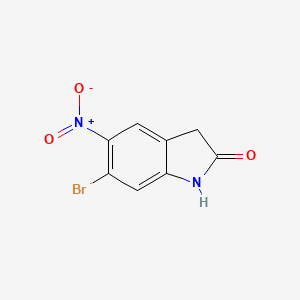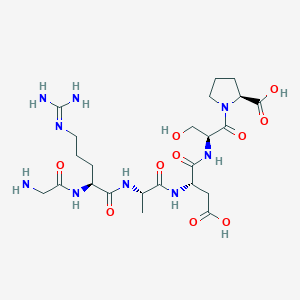
Gly-Arg-Ala-Asp-Ser-Pro
Overview
Description
GRADSP is an integrin non-binding peptide . It has been used as a negative control in studies with integrin-blocking peptides such as RGDS (Arg-Gly-Asp-Ser) and GRGDSP (Gly-Arg-Gly-Asp-Ser-Pro) . It has been used to observe the role of the Arg-Gly-Asp (RGD)-binding integrins in Gal-3-mediated cell adhesion . It has also been used as a control peptide to block the RGD-dependent integrins/integrin signaling .
Physical And Chemical Properties Analysis
GRADSP is a lyophilized powder . It should be stored at -20°C and protected from light . The peptide content is at least 65% .
Scientific Research Applications
Comprehensive Analysis of GRADSP (H-Gly-Arg-Ala-Asp-Ser-Pro-OH) Applications:
Negative Control for RGD-Binding Integrins Studies
GRADSP serves as a negative control to observe the role of Arg-Gly-Asp (RGD)-binding integrins in cell adhesion processes, particularly in studies related to Gal-3-mediated cell adhesion . It helps researchers understand the specific interactions and signaling pathways involved in integrin-mediated adhesion .
Control Peptide for RGD-Dependent Integrin Signaling
This compound is used as a control peptide to block the signaling of RGD-dependent integrins. This application is crucial for experiments aiming to dissect the signaling pathways and molecular mechanisms that integrins participate in during cellular processes .
Inactive Control for Fibronectin Inhibitors
GRADSP acts as an inactive control peptide for other fibronectin inhibitors, providing a baseline against which the activity of these inhibitors can be measured. This is important for research into fibronectin’s role in various biological processes and diseases .
Integrin Non-Binding Peptide for Control Studies
As an integrin non-binding peptide, GRADSP may be used as a negative control in studies involving integrin-blocking peptides such as Arg-Gly-Asp-Ser (RGDS) and Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) , allowing for the assessment of the specificity and efficacy of these blocking agents .
Nanosystems for Diagnosing and Managing Sepsis
Peptides like GRADSP offer significant capabilities as targeting moieties and nanocarriers to augment the effectiveness of antisepsis agents. Future research can potentiate the applications of peptides for the diagnosis and treatment of sepsis, highlighting GRADSP’s potential role in medical nanotechnology .
Stabilization of Long-Term Potentiation in Neurological Studies
GRADSP may be involved in neurological studies, particularly concerning the stabilization of long-term potentiation (LTP) in hippocampal slices. It can be used to test the effects on LTP stabilization when blocking extracellular interactions of adhesion receptors belonging to a subclass of the integrin family .
properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39N9O10/c1-11(28-19(38)12(29-16(34)9-24)4-2-6-27-23(25)26)18(37)30-13(8-17(35)36)20(39)31-14(10-33)21(40)32-7-3-5-15(32)22(41)42/h11-15,33H,2-10,24H2,1H3,(H,28,38)(H,29,34)(H,30,37)(H,31,39)(H,35,36)(H,41,42)(H4,25,26,27)/t11-,12-,13-,14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJRGURCDKCPCI-YTFOTSKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39N9O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gly-Arg-Ala-Asp-Ser-Pro | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Gly-Arg-Ala-Asp-Ser-Pro differ from the Arg-Gly-Asp-Ser (RGDS) peptide, and why is this difference significant in research?
A1: Gly-Arg-Ala-Asp-Ser-Pro serves as a negative control peptide in experiments studying the effects of Arg-Gly-Asp-Ser (RGDS). The crucial distinction lies in the substitution of Glycine (Gly) for Arginine (Arg) in the second position of the peptide sequence. RGDS, containing the cell adhesion motif Arg-Gly-Asp, actively binds to integrins, a family of cell surface receptors that mediate cell attachment to the extracellular matrix. [, , , ] This binding triggers various downstream cellular responses, including adhesion, migration, and proliferation.
Q2: Can you provide specific examples from the research papers where Gly-Arg-Ala-Asp-Ser-Pro was used as a control, and what did these studies reveal?
A2: Certainly. In a study investigating the role of integrins in airway smooth muscle remodeling in asthma, researchers used Gly-Arg-Ala-Asp-Ser-Pro as a control for the RGDS peptide. [] They found that RGDS effectively attenuated allergen-induced airway smooth muscle hyperplasia and hypercontractility, while Gly-Arg-Ala-Asp-Ser-Pro showed no effect. This result confirmed that the observed effects were specific to the integrin-binding capacity of the RGDS peptide.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



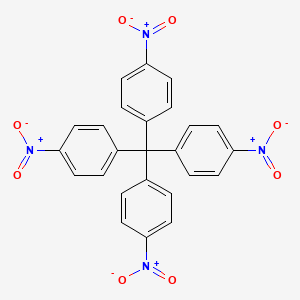
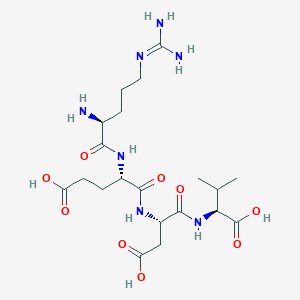
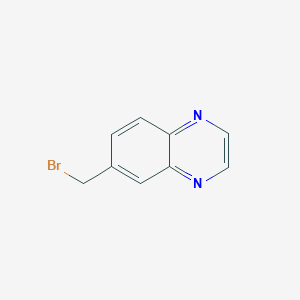
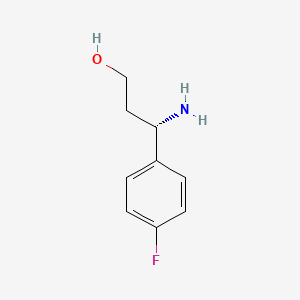
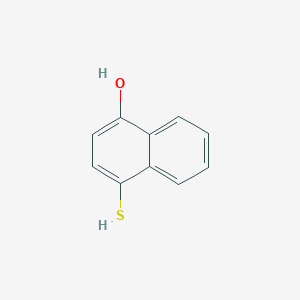
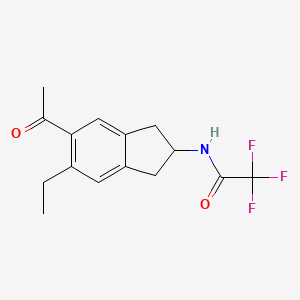
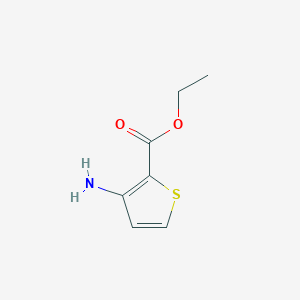
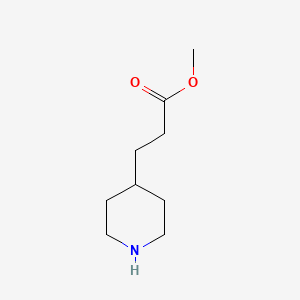

![[(tert-Butoxycarbonyl)(2-propynyl)amino]acetic acid](/img/structure/B1336638.png)

